(S)-Phenprocoumon

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications

Pharmacokinetic Studies : Kammerer et al. (2004) developed a new enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry method to quantify (R)- and (S)-phenprocoumon in human plasma. This method facilitates better understanding of the drug's behavior in the human body (Kammerer et al., 2004).

Genetic Influences on Drug Response : Research by Botton et al. (2015) identified that polymorphisms in the PPARA gene and the CYP3A4*22 allele are associated with phenprocoumon dose variability. This highlights the role of genetic factors in the drug's effectiveness and dosage requirements (Botton et al., 2015).

Synthesis and Analytical Techniques : Pohl et al. (1975) synthesized phenprocoumon and its monohydroxylated derivatives, providing insights into the chemical properties and analytical techniques for identifying these compounds (Pohl et al., 1975).

Clinical Safety and Poisoning Cases : Riesselmann et al. (2009) reported on phenprocoumon poisoning cases, emphasizing the necessity of careful monitoring and toxicological analyses in cases of clotting abnormalities (Riesselmann et al., 2009).

Development of Dosage Algorithms : Botton et al. (2014) worked on an algorithm for dose prediction of phenprocoumon based on genetic and environmental factors. This helps in personalizing dosage for effective treatment (Botton et al., 2014).

Drug Interactions and Risks : Jobski et al. (2011) conducted a study on drug interactions with phenprocoumon and the risk of serious haemorrhage, providing valuable information for safer clinical use of the drug (Jobski et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

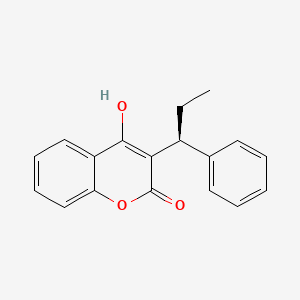

4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191141 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3770-63-6 | |

| Record name | (-)-Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM685514V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: (S)-Phenprocoumon inhibits the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) []. This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor essential for the synthesis of coagulation factors II, VII, IX, and X in the liver. By inhibiting VKORC1, (S)-Phenprocoumon disrupts the production of these clotting factors, ultimately leading to an anticoagulant effect.

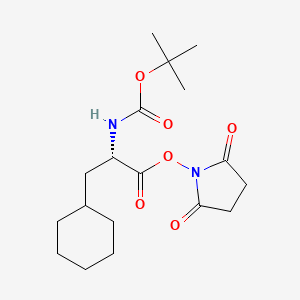

A: (S)-Phenprocoumon is the S-enantiomer of Phenprocoumon. While the provided papers don't explicitly list the molecular formula and weight, they detail its structure as a coumarin derivative. Notably, its structure features a chiral center, leading to distinct pharmacological properties for each enantiomer [, ].

A: Research demonstrates that the (S)-enantiomer of Phenprocoumon exhibits significantly higher anticoagulant potency compared to the (R)-enantiomer [, ]. This difference in potency stems from stereoselective binding to its target, VKORC1, as well as variations in metabolism. Studies have shown that (S)-Phenprocoumon is preferentially metabolized by CYP2C9, with (S)-7-hydroxylation being a major pathway [, ]. Genetic polymorphisms in CYP2C9 can significantly impact the metabolic rate of (S)-Phenprocoumon, influencing its clearance and potentially affecting dosage regimens [, ].

A: Several analytical methods have been developed for the accurate quantification of (S)-Phenprocoumon in biological matrices. Enantioselective liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for this purpose [, ].

A: Polymorphisms in the CYP2C9 gene, particularly the 2 and 3 alleles, can significantly affect the metabolism and clearance of (S)-Phenprocoumon [, , ]. Patients carrying these variant alleles may exhibit reduced metabolic capacity, potentially leading to higher drug exposure and increased bleeding risk. This highlights the importance of considering genetic factors in optimizing (S)-Phenprocoumon therapy.

A: Preclinical studies utilize in vitro models such as human liver microsomes and recombinant CYP enzymes to evaluate the metabolism and drug interactions of (S)-Phenprocoumon [, , ]. Animal models, such as rats, provide insights into the pharmacokinetics, pharmacodynamics, and tissue distribution of Phenprocoumon enantiomers []. Clinical trials in healthy volunteers and patients are essential for determining the drug's efficacy, safety, and optimal dosing strategies in humans [, , , ].

A: While (S)-Phenprocoumon is a widely used anticoagulant, other options are available, including warfarin and acenocoumarol. These coumarin derivatives share a similar mechanism of action by inhibiting VKORC1, but they exhibit differences in potency, metabolism, and drug interaction profiles [, , , ]. The choice of anticoagulant depends on individual patient factors and clinical considerations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)